![molecular formula C14H19N5O4 B2665134 6-[2-(2-Hydroxyethoxy)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 876902-57-7](/img/structure/B2665134.png)
6-[2-(2-Hydroxyethoxy)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
The compound “6-[2-(2-Hydroxyethoxy)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms present in many important biological compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the imidazole ring and the introduction of the hydroxyethoxyethyl group. The exact method would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring and the hydroxyethoxyethyl group would likely have significant effects on the compound’s structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions take place. The imidazole ring and the hydroxyethoxyethyl group could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. The presence of the imidazole ring and the hydroxyethoxyethyl group would likely influence these properties .Scientific Research Applications
Synthetic Chemistry and Purine Analogs
Synthesis techniques and applications for purine analogs have been explored, highlighting the compound's role in the development of new chemical entities. For example, the synthesis of 4- and 5-disubstituted 1-benzylimidazoles as precursors to purine analogs involves various reactions, including cyclization and acetylation processes, to produce compounds with potential pharmacological properties (Alves, Proença, & Booth, 1994). This research is instrumental in understanding how modifications in the purine ring structure can lead to new chemical entities with varied biological activities.
Antiviral and Antihypertensive Activities
Research into the condensation of diethylacetal of dimethylformamide with polymethyleneimidazoles yielded derivatives of polymethylenehypoxanthines, precursors for compounds with antiviral and antihypertensive activities (Nilov et al., 1995). These findings suggest potential applications of related chemical structures in the development of new therapeutic agents targeting specific diseases.
Antimicrobial Activities
The synthesis and evaluation of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones have been investigated for their antimicrobial activities, demonstrating the potential of purine derivatives as antimicrobial agents (Sharma, Sharma, & Rane, 2004). These studies contribute to the ongoing search for new antimicrobial compounds that can address the growing issue of antibiotic resistance.
Antioxidant and Anti-inflammatory Activities
Secondary metabolites from mollusks showed significant antioxidant and anti-inflammatory activities, indicating the potential for natural products to inspire the synthesis of new compounds with similar properties (Chakraborty & Joy, 2019). This research underscores the importance of exploring diverse chemical structures, including purine derivatives, for their bioactive potentials.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
6-[2-(2-hydroxyethoxy)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O4/c1-9-8-19-10-11(16(2)14(22)17(3)12(10)21)15-13(19)18(9)4-6-23-7-5-20/h8,20H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCRAKHEIVNSAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCOCCO)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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